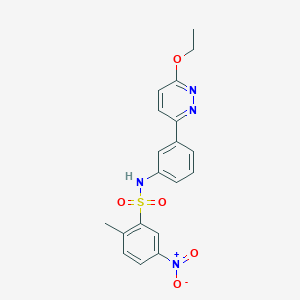
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C16H18N4O4S
- Molecular Weight : 366.41 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various benzenesulfonamide derivatives found that several showed significant activity against common pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Pseudomonas aeruginosa | 6.67 mg/mL |
| 4d | Escherichia coli | 6.72 mg/mL |
| 4h | Staphylococcus aureus | 6.63 mg/mL |
| 4e | Candida albicans | 6.63 mg/mL |
These findings suggest that the sulfonamide structure contributes to the antimicrobial efficacy of the compound, making it a candidate for further development as an antibiotic agent .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been demonstrated through various experimental models. In a study assessing the effect of related sulfonamides on carrageenan-induced paw edema in rats, compounds were shown to significantly reduce inflammation:
| Time (h) | % Inhibition |
|---|---|
| 1 | 94.69% |
| 2 | 89.66% |
| 3 | 87.83% |
These results indicate the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to various diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage:
| Compound | IC50 (mg/mL) |
|---|---|
| Test Compound | 0.3287 |
| Vitamin C | 0.2090 |
The comparable IC50 values suggest that this compound may serve as an effective antioxidant, potentially offering protective effects against oxidative stress .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, including those related to this compound. The synthesis typically involves reactions between substituted benzenesulfonyl chlorides and amino acids under controlled conditions to yield high-purity products with desirable biological activities.
In vitro assays have demonstrated that these compounds possess not only antimicrobial and anti-inflammatory properties but also exhibit lower toxicity profiles compared to traditional antibiotics, making them promising candidates for drug development .
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-3-28-19-10-9-17(20-21-19)14-5-4-6-15(11-14)22-29(26,27)18-12-16(23(24)25)8-7-13(18)2/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFFOGHBOBQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














